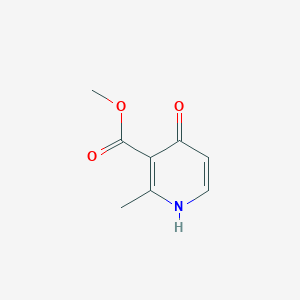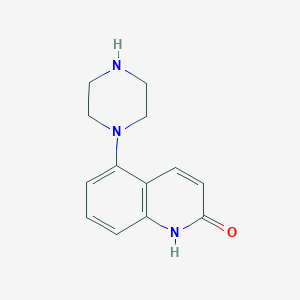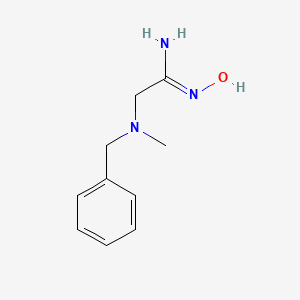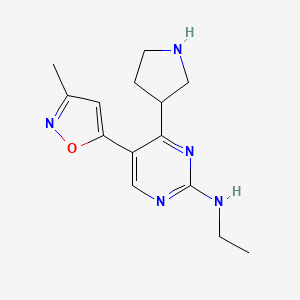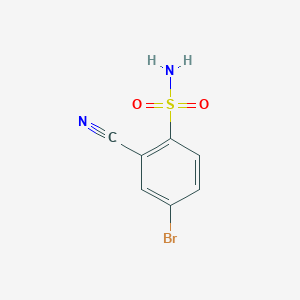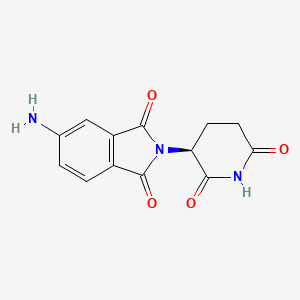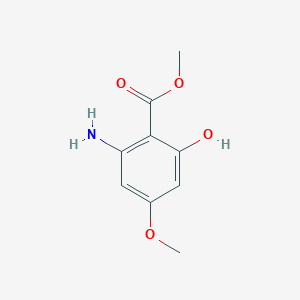![molecular formula C8H7N3O B12968190 Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)
Imidazo[1,5-a]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-3-carboxamide typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions. Another approach involves the oxidative cyclization of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate . These methods are operationally simple and can be carried out on a gram scale.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: Imidazo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,5-a]pyridine-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Imidazo[1,5-a]pyridine-3-carboxylic acid.
Reduction: Imidazo[1,5-a]pyridine-3-amine.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
科学研究应用
Imidazo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an anticancer agent, with studies demonstrating its efficacy against various cancer cell lines.
作用机制
The mechanism of action of imidazo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it can inhibit kinases and other enzymes critical for cell proliferation and survival.
Pathways Involved: The inhibition of these targets can lead to the disruption of signaling pathways such as the NF-kappaB pathway, which is involved in inflammation and cancer progression.
相似化合物的比较
Imidazo[1,5-a]pyridine-3-carboxamide can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridine: This compound has a different fusion pattern and is used in the development of pharmaceuticals and agrochemicals.
属性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
imidazo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H7N3O/c9-7(12)8-10-5-6-3-1-2-4-11(6)8/h1-5H,(H2,9,12) |
InChI 键 |
DEJDPCGXYWQAQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(N2C=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)
